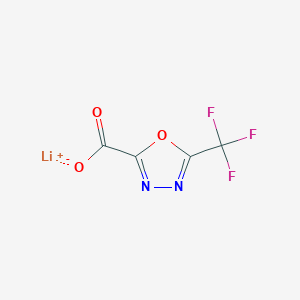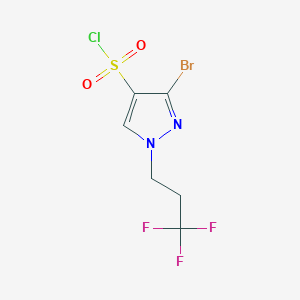![molecular formula C14H7ClF4N2 B2802125 4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 1420885-98-8](/img/structure/B2802125.png)
4-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate has been used in the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . Trifluoromethyl ketones are also valuable synthetic targets and can be used as synthons in the construction of fluorinated pharmacons .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Reactivity Studies: A variant of this compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, has been synthesized and characterized. This involved a hydride transfer from Et3SiH to carbenium ions, forming single crystals characterized by various spectroscopic methods. The molecule's stability, hyper-conjugative interactions, and charge delocalization were analyzed using NBO analysis. Its potential role in non-linear optics was assessed through first hyperpolarizability calculations. Additionally, the stability in water and sensitivity towards autoxidation were investigated (Murthy et al., 2017).
Molecular Structure Analysis
- Molecular Conformation and Hydrogen Bonding: Research on closely related compounds, such as 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, revealed insights into their molecular conformations and hydrogen bonding patterns. These studies are crucial for understanding the structural properties and potential applications of these compounds (Sagar et al., 2017).
Radiochemical Synthesis
- Radiochemical Applications: A derivative of this compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was synthesized for potential imaging of dopamine D4 receptors. This involved electrophilic fluorination of a trimethylstannyl precursor, showcasing its application in radiochemical studies (Eskola et al., 2002).
Pharmacophore Modeling
- Molecular Docking Studies: This compound and its derivatives have been explored in molecular docking studies. For instance, derivatives like 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline were docked with c-Met kinase to study their inhibitory activities. Such studies are instrumental in drug discovery and pharmacophore modeling (Caballero et al., 2011).
Crystal Structure and Charge Density Analysis
- Charge Density and Electronic Structure: The charge density distribution in a similar compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, was studied using high-resolution X-ray diffraction. This analysis provided insights into the covalent nature of bonds in the pyrrolopyridine skeleton and intermolecular hydrogen bonds, crucial for understanding the electronic structure of such compounds (Hazra et al., 2012).
Mecanismo De Acción
Target of Action
It’s known that this compound is used in organic synthesis , suggesting that it may interact with various molecular targets depending on the specific reaction conditions.
Mode of Action
It’s involved in reactions such as catalytic protodeboronation of pinacol boronic esters and defluorinative annulation of (trifluoromethyl)alkenes . These reactions involve complex interactions with other molecules, leading to significant changes in their structure and properties.
Biochemical Pathways
Its involvement in organic synthesis suggests that it can influence a variety of biochemical pathways, depending on the specific reaction conditions and the other molecules involved .
Result of Action
Its use in organic synthesis suggests that it can cause significant changes in the structure and properties of other molecules .
Action Environment
Like other chemicals used in organic synthesis, its behavior is likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propiedades
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF4N2/c15-12-9-5-11(7-1-3-8(16)4-2-7)21-13(9)20-6-10(12)14(17,18)19/h1-6H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUOOLDEBSLIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C(=CN=C3N2)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2802046.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2802048.png)



![(E)-2-cyano-N-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2802058.png)
![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)




